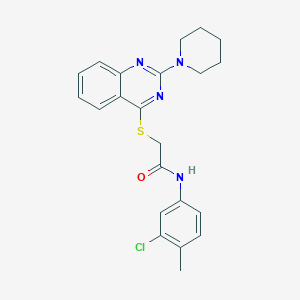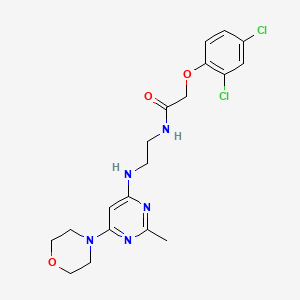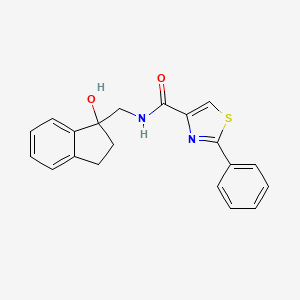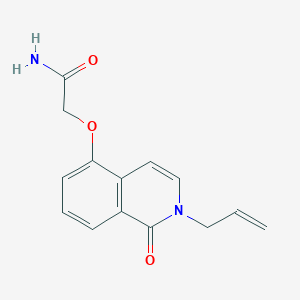![molecular formula C19H20ClF3N2O B3019874 1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 400075-68-5](/img/structure/B3019874.png)
1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol is a chemical entity that appears to be related to various piperazine derivatives with potential pharmacological properties. While the exact compound is not directly synthesized or analyzed in the provided papers, there are several related compounds that have been studied for their biological activities, including hypocholesteremic, anticonvulsant, and antitumor effects .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions including aminomethylation, esterification, and reductive amination. For instance, the metabolic formation and synthesis of a hypocholesteremic agent involved intraperitoneal administration to rats and subsequent identification of the major urinary metabolite . Another synthesis approach for a piperazine compound involved stirring 1-(3-Chlorophenyl)piperazine hydrochloride with an aldehyde in ethanol . Additionally, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectral data analysis and, in some cases, X-ray crystallography. For example, a compound crystallizes in the monoclinic crystal system with P 21/c point group, and its structural and electronic properties were calculated using DFT/B3LYP/6-311G (d,p) level of theory . Such analyses are crucial for understanding the molecular geometry, electronic distribution, and potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are typically tailored to introduce specific functional groups that may enhance the biological activity of the compounds. For instance, aminomethylation reactions are used to introduce amino groups, which are then further reacted to form tertiary amino alcohols or their dihydrochlorides . These reactions are critical for the generation of compounds with desired pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring and the presence of other functional groups. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential surface, provide insights into the reactivity and interaction potential of these compounds . Additionally, the physicochemical and pharmacokinetic profiles of anticonvulsant piperazine derivatives were predicted using QikProp, which is important for assessing their drug-likeness .
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O/c20-16-6-4-14(5-7-16)18(26)13-24-8-10-25(11-9-24)17-3-1-2-15(12-17)19(21,22)23/h1-7,12,18,26H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRQAJQMGGXGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)



![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)
![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)


![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)
![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)
